

Introduction to 8-(Hydroxyamino)-8-oxooctanoic Acid Derivatives and their Primary Function

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Compound of Interest		
Compound Name:	8-(Hydroxyamino)-8-oxooctanoic acid	
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8-(Hydroxyamino)-8-oxooctanoic acid serves as the foundational structure for a prominent class of therapeutics known as histone deacetylase (HDAC) inhibitors. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.

The balance between histone acetylation and deacetylation is vital for normal cellular function, and its dysregulation is implicated in various diseases, particularly cancer.[2] Derivatives of **8-(hydroxyamino)-8-oxooctanoic acid** function by chelating the zinc ion within the active site of HDACs, thereby inhibiting their enzymatic activity.[3] This inhibition leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. The downstream cellular effects include cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The most well-known derivative is Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, which was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[2] The general structure of these inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid moiety), a linker (the octanoic acid backbone), and a "cap" group that interacts with the surface of the enzyme.[2] Research has focused on modifying the cap group and the linker to enhance potency, isoform selectivity, and pharmacokinetic properties.[1][2]



Quantitative Data on Derivative Function

The following tables summarize the in vitro inhibitory activity of various derivatives of **8-(hydroxyamino)-8-oxooctanoic acid** against different HDAC isoforms and their antiproliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity (IC50) of **8-(Hydroxyamino)-8-oxooctanoic Acid** Derivatives against HDAC Isoforms.





Derivat ive	Linker Modifi cation	Cap Group	HDAC 1 (nM)	HDAC 2 (nM)	HDAC 3 (nM)	HDAC 6 (nM)	HDAC 8 (nM)	Refere nce
SAHA (Vorino stat)	None	Phenyl	13	70	-	-	44	[2]
1c	C3- ethyl	Phenyl	-	-	-	-	-	[4]
2a	C6- methyl	Phenyl	-	-	-	-	-	[1]
2b	C6- phenyl	Phenyl	-	-	-	-	-	[1]
16b	None	3- methox yphenyl - indazol e	13	62	-	-	41	[2]
16n	None	Indazol e derivati ve	2.7	4.2	-	-	3.6	[2]
16p	None	Indazol e derivati ve	3.1	3.6	-	-	3.3	[2]
34a	5- carbon chain	Phenyl- thiadiaz ole	-	-	-	-	-	[2]
7a	-	Ligustra zine	114.3	53.7	-	-	-	[5]



29	6- carbon chain	6- methyl- 2- (methylt hio)-5- propylp yrimidin e	-	-	-	-	1200	[3]
3g	-	Tetrahy droisoq uinoline	>10000	>10000	>10000	>10000	82	[6]
3n	-	Tetrahy droisoq uinoline	>10000	>10000	>10000	>10000	55	[6]

Note: Dashes indicate data not provided in the cited sources.

Table 2: Anti-proliferative Activity (IC50) of Selected Derivatives against Cancer Cell Lines.



Derivative	Cell Line	Cancer Type	IC50 (μM)	Reference
SAHA (Vorinostat)	HCT116	Colorectal Cancer	4.9	[2]
SAHA (Vorinostat)	MCF-7	Breast Cancer	0.8	[2]
SAHA (Vorinostat)	HeLa	Cervical Cancer	5.0	[2]
16a	HCT116	Colorectal Cancer	>50	[2]
16a	MCF-7	Breast Cancer	>41.5	[2]
16a	HeLa	Cervical Cancer	>50	[2]
16n	HCT-116	Colorectal Cancer	-	[2]
16n	HeLa	Cervical Cancer	-	[2]
1 6p	HCT-116	Colorectal Cancer	-	[2]
16p	HeLa	Cervical Cancer	-	[2]

Note: Dashes indicate that the source states superior activity to SAHA without providing a specific value.

Experimental Protocols General Synthesis of Hydroxamic Acid Derivatives

The synthesis of **8-(hydroxyamino)-8-oxooctanoic acid** derivatives, particularly SAHA analogs, typically involves the conversion of a corresponding carboxylic acid ester to the final hydroxamic acid.

Materials:

· Appropriate methyl or ethyl ester of the derivatized octanoic acid



- Hydroxylamine hydrochloride (NH2OH·HCl)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Methanol (MeOH) or a mixture of Water/Methanol
- Hydrochloric acid (HCl) for acidification
- Standard laboratory glassware and purification apparatus (e.g., for filtration, column chromatography)

Procedure:

- A solution of hydroxylamine hydrochloride is prepared in methanol.
- An equimolar or slight excess of a base, such as potassium hydroxide, is added to the
 hydroxylamine hydrochloride solution and stirred at room temperature to generate free
 hydroxylamine. The resulting salt precipitate (e.g., KCI) is typically removed by filtration.[3]
- The corresponding ester precursor of the desired derivative is added to the filtrate containing free hydroxylamine.[3]
- The reaction mixture is stirred at a controlled temperature (often 0-5°C or room temperature) for a period ranging from one hour to several hours, monitored by Thin Layer Chromatography (TLC).[3]
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The residue is dissolved in water and acidified to a pH of 5-6 with concentrated HCl to precipitate the hydroxamic acid product.[3]
- The resulting precipitate is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro HDAC Inhibition Assay (Fluorometric)

Foundational & Exploratory





A common method to determine the inhibitory activity of these derivatives is a fluorescencebased assay using a fluorogenic substrate.

Principle: This assay utilizes an acetylated lysine substrate linked to a fluorescent reporter molecule, such as 7-Amino-4-methylcoumarin (AMC), which is quenched in its acetylated form. HDAC enzymes deacetylate the lysine residue. A developing enzyme, typically trypsin, then cleaves the deacetylated substrate, releasing the fluorophore (AMC), which results in a measurable fluorescent signal.[7][8] The intensity of the fluorescence is proportional to the HDAC activity.

Materials:

- Recombinant human HDAC isoforms or HeLa cell nuclear extract as a source of HDACs
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., Tris-based buffer with appropriate salts)
- HDAC inhibitor (the derivative to be tested) and a reference inhibitor (e.g., SAHA or Trichostatin A)
- Developing enzyme solution (e.g., trypsin in assay buffer)
- 96-well black microplate
- Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)[8]

Procedure:

- Prepare serial dilutions of the test derivative and the reference inhibitor in the assay buffer.
- In the wells of a 96-well plate, add the HDAC enzyme source.
- Add the various concentrations of the test derivative or reference inhibitor to the respective wells. Include a control well with no inhibitor.
- Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[7]

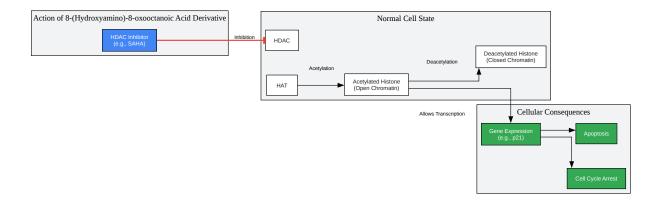


- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the HDAC reaction and initiate the development step by adding the developing enzyme solution to all wells. This solution may also contain a potent HDAC inhibitor like Trichostatin A to halt further deacetylation.[8]
- Incubate for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate.
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of **8-(hydroxyamino)-8-oxooctanoic acid** derivatives as HDAC inhibitors and a typical workflow for their evaluation.

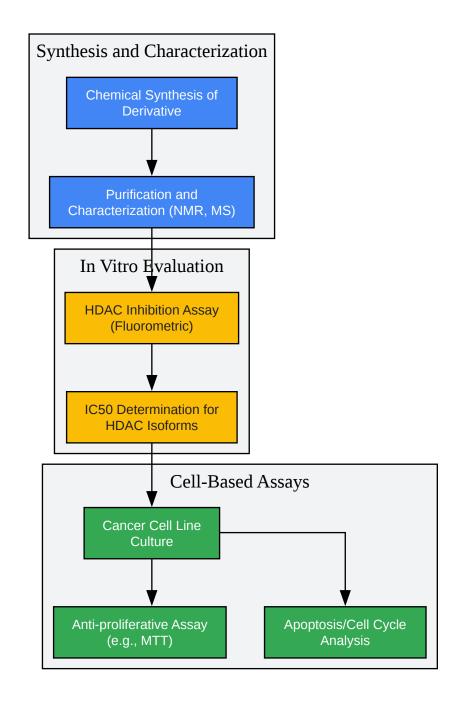




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Caption: Mechanism of action for HDAC inhibitors.





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Caption: Workflow for evaluation of HDAC inhibitors.

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